![molecular formula C7H10N4O2 B1404699 7-乙基-6,7-二氢[1,2,4]三唑并[4,3-a]吡嗪-3,8(2H,5H)-二酮 CAS No. 1610377-10-0](/img/structure/B1404699.png)
7-乙基-6,7-二氢[1,2,4]三唑并[4,3-a]吡嗪-3,8(2H,5H)-二酮
描述
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrazine ring, which contributes to its unique chemical properties and reactivity.
科学研究应用
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets (such as c-met/vegfr-2 kinases) and inhibit their activities, leading to the suppression of cell growth and angiogenesis .
Biochemical Pathways
Given its potential inhibitory activity against c-met/vegfr-2 kinases , it can be inferred that the compound may affect pathways related to cell growth, survival, and angiogenesis.
Result of Action
Based on the potential inhibitory activity against c-met/vegfr-2 kinases , it can be inferred that the compound may lead to the suppression of cell growth and angiogenesis.
生化分析
Biochemical Properties
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . By inhibiting DPP-4, 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione can increase insulin production and decrease glucagon production in the pancreas, thereby regulating blood sugar levels .
Cellular Effects
The effects of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, this compound enhances insulin secretion by modulating the signaling pathways involved in glucose-stimulated insulin release . Additionally, it has been shown to affect gene expression related to glucose metabolism and insulin sensitivity .
Molecular Mechanism
At the molecular level, 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose homeostasis . Furthermore, this compound may also interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including enhanced insulin secretion and improved glucose tolerance .
Dosage Effects in Animal Models
The effects of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve glucose metabolism and insulin sensitivity without significant adverse effects . At high doses, it may cause toxicity and adverse effects such as hypoglycemia and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other proteins involved in glucose metabolism . By inhibiting DPP-4, the compound increases the levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis . Additionally, it may affect other metabolic pathways related to lipid metabolism and energy production .
Transport and Distribution
Within cells and tissues, 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glucose metabolism . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazolopyrazine core. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions can yield the desired triazolopyrazine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. For example, using dry toluene as a solvent and conducting the reaction under microwave irradiation at 140°C can significantly improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
相似化合物的比较
Similar Compounds
6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine: A similar compound with a slightly different substitution pattern.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Another related compound with additional hydrogenation.
Uniqueness
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases makes it a promising candidate for further research in medicinal chemistry .
属性
IUPAC Name |
7-ethyl-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-10-3-4-11-5(6(10)12)8-9-7(11)13/h2-4H2,1H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMMPIITALVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C(=NNC2=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)
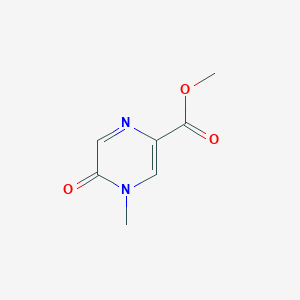
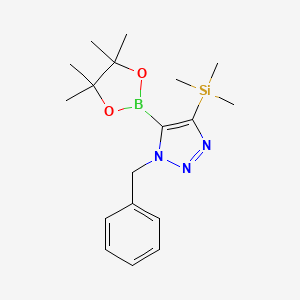
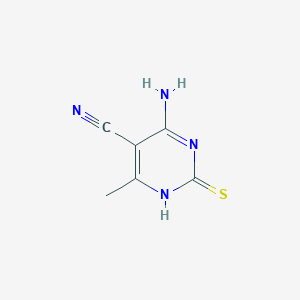
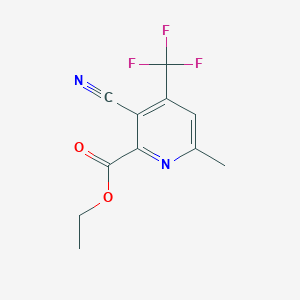
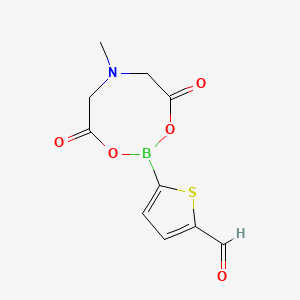
![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)
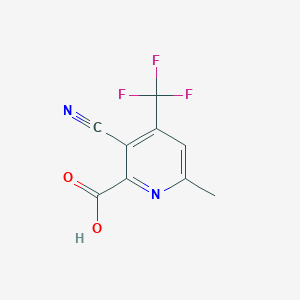
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)
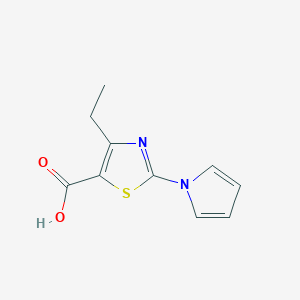
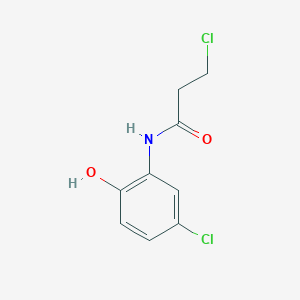
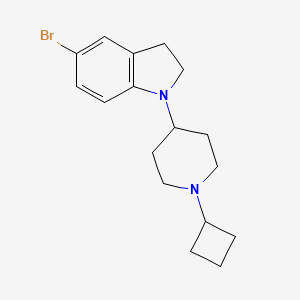
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
